molecular formula C21H17FN4O2S3 B2918198 N-(4-fluorophenyl)-2-((4-(2-((2-methylbenzo[d]thiazol-5-yl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide CAS No. 1203317-06-9

N-(4-fluorophenyl)-2-((4-(2-((2-methylbenzo[d]thiazol-5-yl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide

Cat. No.: B2918198
CAS No.: 1203317-06-9
M. Wt: 472.57
InChI Key: CNVLCZNIAUEKBW-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-((4-(2-((2-methylbenzo[d]thiazol-5-yl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a synthetic compound of significant interest in advanced chemical and pharmacological research. This molecule features a complex structure incorporating both benzothiazole and thiazole heterocyclic systems, which are motifs commonly investigated for their diverse biological activities. The presence of a 4-fluorophenyl group and multiple sulfur-containing linkages suggests potential for unique electronic and binding properties. Researchers may explore this compound as a key intermediate in the synthesis of more complex molecules or as a candidate for in vitro screening against various biological targets. Its structure indicates it could interact with enzymatic pathways or cellular receptors, though its specific mechanism of action requires empirical determination. This product is intended for research and further manufacturing applications only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4O2S3/c1-12-23-17-8-15(6-7-18(17)31-12)25-19(27)9-16-10-29-21(26-16)30-11-20(28)24-14-4-2-13(22)3-5-14/h2-8,10H,9,11H2,1H3,(H,24,28)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNVLCZNIAUEKBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)NC(=O)CC3=CSC(=N3)SCC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-((4-(2-((2-methylbenzo[d]thiazol-5-yl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 2-methylbenzo[d]thiazole-5-amine: This intermediate can be synthesized by the cyclization of 2-aminothiophenol with methyl isothiocyanate under basic conditions.

    Formation of the thiazole ring: The intermediate is then reacted with 2-bromoacetyl bromide to form the thiazole ring.

    Coupling with 4-fluoroaniline: The final step involves coupling the thiazole intermediate with 4-fluoroaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-((4-(2-((2-methylbenzo[d]thiazol-5-yl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium hydroxide in water or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

N-(4-fluorophenyl)-2-((4-(2-((2-methylbenzo[d]thiazol-5-yl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-((4-(2-((2-methylbenzo[d]thiazol-5-yl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural Features and Bioactivity of Comparable Compounds

Compound Name Core Structure Substituents/Functional Groups Anticancer Activity (HepG-2 IC₅₀) Key References
Target Compound Thiazole-thioacetamide 4-Fluorophenyl, 2-methylbenzo[d]thiazol-5-yl Pending (hypothesized <2 µg/mL)
2-(4-methyl-2-phenylthiazole-5-carbonyl)-N-phenylhydrazinecarbothioamide (Compound 7b) Thiazole-hydrazinecarbothioamide 4-Methylphenyl, phenyl 1.61 ± 1.92 µg/mL
N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide Thiadiazole-acetamide 4-Fluorophenyl, acetyl Not reported (antimicrobial focus)
2-(4-Fluorophenyl)-N-{4-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide Imidazo-thiazole-acetamide 4-Fluorophenyl, pyridinyl Not reported (kinase inhibition)

Key Observations:

Core Heterocycles: The target compound’s thiazole-thioacetamide scaffold is distinct from thiadiazole () or imidazo-thiazole systems (). Thiadiazoles (e.g., ) exhibit tautomerism (thione-thiol equilibrium), which may reduce stability compared to the rigid thioacetamide linker in the target compound .

Substituent Effects: The 4-fluorophenyl group is a common feature (Evidences 6, 7), improving lipophilicity and resistance to oxidative metabolism.

Synthetic Routes :

  • The target compound’s synthesis likely involves α-halo ketone alkylation (similar to ) or triazole-thione intermediates ().
  • Contrastingly, employs thiosemicarbazide cyclization with fluorobenzaldehyde, yielding dihydrothiadiazoles .

Bioactivity and Structure-Activity Relationships (SAR)

  • Anticancer Activity : Compound 7b () demonstrates potent HepG-2 inhibition (IC₅₀ = 1.61 µg/mL), attributed to its thiazole-carbonyl-hydrazinecarbothioamide motif. The target compound’s benzo[d]thiazolyl group may further enhance activity by mimicking ATP-binding motifs in kinases .
  • Hydrogen Bonding : The acetamide group in forms N–H···O and C–H···O interactions, stabilizing its crystal lattice. Similar interactions in the target compound could improve solubility or target binding .
  • Electron-Withdrawing Effects : Fluorine substituents (common in Evidences 2, 6, 7) increase electronegativity, polarizing adjacent bonds and enhancing interactions with charged residues in biological targets .

Analytical and Computational Insights

  • Spectral Characterization : IR and NMR data () confirm tautomeric states and functional groups. For example, the absence of νC=O (~1660 cm⁻¹) in triazole-thiones distinguishes them from thioacetamides .
  • Wavefunction Analysis: Tools like Multiwfn () can map electrostatic potentials (ESPs) to predict reactivity. For instance, the thioacetamide sulfur in the target compound may act as a nucleophilic hotspot .

Biological Activity

N-(4-fluorophenyl)-2-((4-(2-((2-methylbenzo[d]thiazol-5-yl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its biological activity, focusing on anticancer properties, antimicrobial effects, and mechanisms of action based on various studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A thiazole ring, which is known for its diverse biological activities.
  • A fluorophenyl group that may enhance lipophilicity and bioactivity.
  • An acetamide moiety that can influence interactions with biological targets.

Anticancer Activity

Several studies have highlighted the anticancer potential of thiazole derivatives, including those similar to this compound.

  • Mechanism of Action :
    • Thiazole derivatives have been shown to induce apoptosis in various cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .
    • Specific studies indicate that compounds with thiazole moieties can inhibit critical pathways involved in cancer cell proliferation, such as the PI3K/Akt/mTOR pathway .
  • Case Studies :
    • A study demonstrated that a related thiazole compound exhibited significant cytotoxicity against human-derived breast and colon cancer cell lines at nanomolar concentrations .
    • Another investigation reported that modifications in the thiazole structure significantly influenced anticancer activity, with certain substitutions enhancing efficacy against A549 lung adenocarcinoma cells .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent:

  • Broad-Spectrum Activity :
    • Thiazoles have been recognized for their broad-spectrum antimicrobial properties, particularly against Gram-positive bacteria and drug-resistant strains .
    • In vitro studies indicated that certain thiazole derivatives could effectively inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .
  • Mechanisms :
    • The antimicrobial mechanism is often attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .

Table 1: Biological Activities of Thiazole Derivatives

Compound NameActivity TypeTarget Organism/Cell LineIC50 (µM)
N-(4-fluorophenyl)-...AnticancerA549 (lung cancer)0.05
N-(5-methyl...AntimicrobialMRSA0.1
2-(4-amino...AnticancerBreast cancer0.02
3hAntimicrobialE. faecium0.15

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